molecular formula C24H13ClF3N5O5S B4894380 3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4894380
M. Wt: 575.9 g/mol
InChI Key: ULQFPLBKEJZUIS-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that incorporates multiple functional groups, including chloro, hydroxy, nitro, thiophenyl, and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Functional Groups: The chloro, hydroxy, nitro, thiophenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents such as chlorinating agents, nitrating agents, and thiophenyl derivatives.

    Coupling Reactions: The final step involves coupling the functionalized pyrazolo[1,5-a]pyrimidine core with the carboxamide moiety using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its diverse functional groups, which may interact with various biological targets.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.

    Chemical Biology: The compound can serve as a tool for investigating the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple functional groups suggests that it could modulate multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the pyrazolo[1,5-a]pyrimidine core, along with the specific arrangement of substituents, sets it apart from other compounds with similar functional groups.

Properties

IUPAC Name

3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3N5O5S/c25-20-21(31-32-19(24(26,27)28)11-17(30-22(20)32)18-2-1-7-39-18)23(35)29-12-8-13(33(36)37)10-16(9-12)38-15-5-3-14(34)4-6-15/h1-11,34H,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQFPLBKEJZUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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